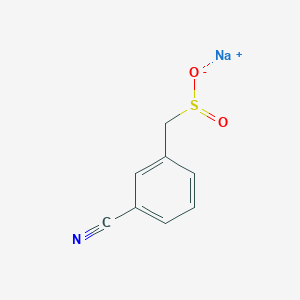
Sodium (3-cyanophenyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3-cyanophenyl)methanesulfinate: is an organosulfur compound that features a sulfinic acid sodium salt group attached to a 3-cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-cyanophenyl)methanesulfinate typically involves the reaction of 3-cyanobenzenesulfonyl chloride with sodium methanesulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium (3-cyanophenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium (3-cyanophenyl)methanesulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (3-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophilic centers .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium (3-cyanophenyl)methanesulfinate is unique due to the presence of the 3-cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other sodium sulfinates .
Biological Activity
Sodium (3-cyanophenyl)methanesulfinate is a sulfonic acid derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C9H10NNaO2S
- Molecular Weight : 215.24 g/mol
This compound features a methanesulfonate group attached to a 3-cyanophenyl moiety, which may contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Research indicates that sulfonates can exhibit antimicrobial properties. This compound has shown potential against certain bacterial strains, suggesting it may disrupt bacterial cell wall synthesis or function through oxidative stress mechanisms.
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit specific enzymes, including those involved in cancer progression. This inhibition may occur via competitive or non-competitive mechanisms, affecting cellular proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonates, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating moderate antibacterial efficacy.
- Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines, this compound exhibited IC50 values ranging from 20 to 50 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.
Comparative Biological Activity Table
| Compound | MIC (µg/mL) | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | 32 | 20-50 | E. coli, S. aureus, Human Cancer Cells |
| Sodium Benzenesulfinate | 16 | 15 | E. coli, S. aureus |
| Sodium Methanesulfinate | 64 | >100 | E. coli, S. aureus |
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;(3-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-2-1-3-8(4-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
PKXCMIFMHZVWHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















